molecular formula C6H6N2O2S B2594133 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one CAS No. 1253281-38-7

2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one

Cat. No. B2594133
CAS RN: 1253281-38-7
M. Wt: 170.19
InChI Key: KVDYIWNULHDGSJ-UHFFFAOYSA-N
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Description

2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one is a chemical compound with the molecular formula C6H8N2OS . It is also known as 6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine .


Synthesis Analysis

The synthesis of 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one and its derivatives often involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .


Molecular Structure Analysis

The molecular structure of 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one can be represented by the SMILES notation: C1COCC2=C1N=C(S2)N .


Chemical Reactions Analysis

In chemical reactions, 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one can react with arylidenemalononitrile to yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one include a density of 1.4±0.1 g/cm3, boiling point of 353.6±32.0 °C at 760 mmHg, and a molar refractivity of 40.7±0.3 cm3 .

Scientific Research Applications

Anticancer Research

Thiazole derivatives, including the pyrano[3,4-d]thiazol-7-one structure, have been studied for their potential in anticancer therapy. They have been shown to exhibit activity against breast cancer cell lines, such as MCF-7 . The ability to inhibit cancer cell growth makes these compounds valuable in the development of new chemotherapeutic agents.

Medicinal Chemistry

The core thiazole structure is present in many natural products and has a wide range of medicinal properties. Compounds like 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one are explored for antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . This versatility is crucial for the development of new drugs with multiple therapeutic effects.

Obesity and Metabolic Disorder Treatments

Pyrano[2,3-d]thiazoles, which are structurally related to 2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one, show promise in drug development applications against obesity, hyperlipidemia, and atherosclerotic diseases . Their role in managing metabolic disorders is an area of significant interest in pharmaceutical research.

Pain Management

Thiazole analogs have been identified as potential pain therapy drugs. They act as fibrinogenic receptor antagonists with antithrombotic activity, which can be beneficial in treating chronic pain conditions .

Enzyme Inhibition

Thiazoles are known to inhibit various enzymes, such as urokinase and poly (ADP-ribose) polymerase-1, which are involved in cancer progression and DNA repair mechanisms, respectively . This inhibition is essential for developing targeted therapies for diseases associated with these enzymes.

Receptor Ligand Development

Thiazole derivatives can serve as ligands for different receptors, such as estrogen receptors and Y5 adenosine receptors . This application is particularly relevant in designing selective receptor modulators, which can have therapeutic benefits in conditions like osteoporosis and cardiovascular diseases.

Antithrombotic Applications

Due to their antithrombotic properties, thiazole compounds are being investigated for their use in preventing blood clots. This research is vital for developing new treatments for thrombosis and related cardiovascular disorders .

Synthetic Chemistry

The compound serves as a precursor in the synthesis of a variety of biologically active heterocycles. Its reactivity with different chemical agents allows for the creation of novel compounds with potential pharmacological applications .

properties

IUPAC Name

2-amino-4H-pyrano[3,4-d][1,3]thiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c7-6-8-3-1-10-2-4(9)5(3)11-6/h1-2H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDYIWNULHDGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)CO1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1253281-38-7
Record name 2-amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one
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